molecular formula C20H24FN3O6S B2866497 N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 872722-65-1

N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2866497
CAS No.: 872722-65-1
M. Wt: 453.49
InChI Key: RPUUSWGTPHOFMH-UHFFFAOYSA-N
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Description

N'-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a synthetic sulfonamide-oxazinan hybrid compound characterized by a 1,3-oxazinan core substituted with a 4-fluoro-3-methylbenzenesulfonyl group and an ethanediamide linker bearing a furan-2-yl ethyl moiety. Its structure integrates sulfonamide pharmacophores, known for diverse bioactivities (e.g., enzyme inhibition, antimicrobial effects), with a 1,3-oxazinan ring system that may enhance metabolic stability and target binding . The ethanediamide (oxalamide) linker provides hydrogen-bonding capacity, while the furan substituent introduces aromatic π-system interactions. This compound’s design reflects strategies to optimize pharmacokinetics and target specificity through modular functionalization.

Properties

IUPAC Name

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O6S/c1-14-12-16(5-6-17(14)21)31(27,28)24-9-3-11-30-18(24)13-23-20(26)19(25)22-8-7-15-4-2-10-29-15/h2,4-6,10,12,18H,3,7-9,11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUUSWGTPHOFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,3-Oxazinan Ring

The 1,3-oxazinan core is synthesized via cyclization of a β-amino alcohol precursor. A representative protocol involves reacting 3-aminopropanol with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). The reaction proceeds via nucleophilic substitution, forming the sulfonamide intermediate, followed by intramolecular cyclization catalyzed by p-toluenesulfonic acid (PTSA) in toluene under reflux.

Key Reaction Parameters :

  • Temperature: 0–5°C for sulfonylation; 110°C for cyclization
  • Solvent: Dichloromethane (sulfonylation); toluene (cyclization)
  • Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Optimization of Reaction Conditions

Solvent and Temperature Effects on Sulfonylation

A comparative study of solvents for the sulfonylation step revealed the following trends:

Solvent Dielectric Constant Yield (%) Purity (%)
Dichloromethane 8.93 72 98
THF 7.52 58 89
Acetonitrile 37.5 64 93

Data adapted from large-scale production trials. Dichloromethane’s low polarity minimizes sulfonyl chloride hydrolysis, while its low boiling point facilitates easy removal post-reaction.

Catalytic Cyclization Efficiency

Cyclization catalysts were screened to improve ring-closure kinetics:

Catalyst Loading (mol%) Time (h) Yield (%)
PTSA 5 6 72
H₂SO₄ 5 8 65
Amberlyst-15 10 12 60

PTSA emerged as optimal due to its mild acidity and compatibility with toluene.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 8.4 Hz, 1H, sulfonyl aromatic H)
  • δ 6.32 (m, 2H, furan H)
  • δ 4.12 (t, J = 6.0 Hz, 2H, oxazinan CH₂)
  • δ 2.44 (s, 3H, methyl H).

IR (KBr) :

  • 1680 cm⁻¹ (C=O stretch, ethanediamide)
  • 1352 cm⁻¹ (S=O asymmetric stretch)
  • 1147 cm⁻¹ (S=O symmetric stretch).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) showed a single peak at 8.2 minutes, confirming >98% purity. Method validation followed ICH Q2(R1) guidelines.

Challenges and Mitigation Strategies

Byproduct Formation During Coupling

The primary byproduct, N-acylurea (formed via EDCl rearrangement), constitutes 5–7% of crude product. Mitigation strategies include:

  • Maintaining reaction temperature below 25°C
  • Using HOBt as an additive to suppress rearrangement.

Oxazinan Ring Hydrolysis

The 1,3-oxazinan ring is susceptible to acidic hydrolysis. Storage recommendations:

  • Anhydrous conditions (molecular sieves)
  • Temperature-controlled environment (2–8°C).

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfonyl and oxalamide groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ in three key regions:

Benzenesulfonyl substituents: Target compound: 4-Fluoro-3-methylbenzenesulfonyl. Analog (): 4-Fluoro-2-methylbenzenesulfonyl.

Ethanediamide substituents :

  • Target compound : N-[2-(furan-2-yl)ethyl].
  • Analog () : N-(2-methoxybenzyl).
  • Analog () : N-(2-methylpropyl).

The furan-ethyl group introduces an aromatic heterocycle, enabling π-π stacking with biological targets (e.g., enzyme active sites), whereas the methoxybenzyl () offers polar methoxy interactions, and 2-methylpropyl () is purely aliphatic, favoring hydrophobic binding .

Core heterocycle :

  • The 1,3-oxazinan ring in the target compound contrasts with pyrazolo-pyrimidin () or triazine () cores in other sulfonamide derivatives. The oxazinan ring’s conformational flexibility may improve adaptability to target proteins compared to rigid planar systems .

Pharmacokinetic and Bioactivity Implications

  • Lipophilicity :
    The target compound’s calculated logP (estimated ~2.8) is higher than the 4-fluorobenzenesulfonyl analog (logP ~2.1, ) due to the 3-methyl group, suggesting improved blood-brain barrier penetration but higher metabolic oxidation risk .
  • Metabolic stability :
    The fluorine atom in the benzenesulfonyl group reduces oxidative metabolism, while the furan ring may increase susceptibility to CYP450-mediated oxidation compared to methoxybenzyl or aliphatic groups .

Analytical and Computational Comparisons

  • Molecular networking (LC/MS) :
    The target compound would cluster with other 1,3-oxazinan-sulfonamides (e.g., ) due to shared core fragmentation patterns. However, unique ions at m/z 448.47 (M+H⁺) and furan-specific fragments (e.g., m/z 95 for C₄H₃O⁺) would distinguish it .
  • QSAR modeling :
    Substituent descriptors (e.g., molar refractivity of 3-methylbenzenesulfonyl, aromatic ratio of furan) correlate with predicted bioactivity differences. For instance, the furan group’s electron-rich nature may enhance binding to targets with aromatic pockets, such as kinases or GPCRs .

Data Table: Structural and Physicochemical Comparison

Compound Name Benzenesulfonyl Substituent Ethanediazepine Substituent Molecular Formula (Est.) Molecular Weight (Est.) Key Features
Target Compound 4-Fluoro-3-methyl 2-(Furan-2-yl)ethyl C₁₉H₂₃FN₃O₆S 448.47 High lipophilicity, π-π interactions
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-Fluoro-2-methyl 2-Methoxybenzyl C₂₃H₂₆FN₃O₆S 515.54 Polar interactions, moderate solubility
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Fluoro 2-Methylpropyl C₁₇H₂₄FN₃O₅S 401.45 Low steric hindrance, high solubility

Research Findings and Implications

  • Synthetic accessibility : The target compound’s synthesis likely follows sulfonylation and nucleophilic substitution steps, as seen in and , but requires regioselective control for the 3-methyl group .
  • Optimization opportunities : Replacing the furan with bioisosteres (e.g., thiophene) could mitigate metabolic liabilities while retaining aromatic interactions .

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